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For Researchers, Scientists, and Drug Development Professionals

Introduction

Samatasvir, also known as IDX-719, is a potent and selective inhibitor of the Hepatitis C Virus
(HCV) non-structural protein 5A (NS5A).[1][2] This document provides an in-depth technical
guide on the chemical structure, physicochemical properties, pharmacokinetics, and
mechanism of action of Samatasvir. It is intended for an audience of researchers, scientists,
and professionals involved in drug development. Samatasvir has demonstrated significant
antiviral activity against multiple HCV genotypes in clinical trials.[2]

Chemical Structure and Physicochemical Properties

Samatasvir is a complex organic molecule with the systematic IUPAC name N-((1R)-2-((2S)-2-
(5-(4-(6-(2-((25)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl) pyrrolidin-2-yl)-3H-
benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-
phenylethyl)carbamate.[1] Its chemical and physicochemical properties are summarized in the
tables below.

Table 1: Chemical Identifiers of Samatasvir
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Identifier

Value

IUPAC Name

N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-
((methoxycarbonyl)amino)-3-
methylbutanoyl)pyrrolidin-2-yl)-3H-
benzimidazol-5-yl)thieno[3,2-b]thiophen-3-
yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-
oxo-1-phenylethyl)carbamate

CAS Number

1312547-19-5

Molecular Formula

C47H48N80O6S2

SMILES

CC(C)--INVALID-LINK--
NC(=0)OC">C@@HNC(=0)OC

ble 2: Physicochemical ies of € :

Property Value Source
Molecular Weight 885.07 g/mol [1]
XLogP3 7.6 PubChem
Soluble in DMSO. In a
formulation of 10% DMSO,
Solubility 40% PEG300, 5% Tween-80, [3114]
and 45% Saline, solubility is >
2.5 mg/mL.
pKa Data not publicly available

Pharmacokinetic Properties

Samatasvir is administered orally and exhibits a pharmacokinetic profile that supports once-

daily dosing.[2]

Table 3: Pharmacokinetic Parameters of Samatasvir
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Parameter Value Species
Administration Route Oral Human
Time to Peak Plasma
) 3-4 hours Human
Concentration (Tmax)
Plasma Half-life (t1/2) Approximately 20 hours Human
] Readily absorbed after oral
Absorption . ) Human
administration.
Data on protein binding and
o volume of distribution are not
Distribution o ) )
detailed in publicly available
literature.
Specific metabolic pathways
Metabolism have not been detailed in the
reviewed literature.
The primary routes of excretion
Excretion have not been detailed in the

reviewed literature.

Mechanism of Action

Samatasvir is a direct-acting antiviral agent that targets the HCV NS5A protein.[1][2] NS5A is a

crucial, multifunctional protein in the HCV replication cycle, though it does not have any known

enzymatic activity.[5] It is involved in both viral RNA replication and the assembly of new virus

particles.[6] By binding to NS5A, Samatasvir disrupts the function of the replication complex,

thereby inhibiting viral replication.[2]
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Caption: Mechanism of action of Samatasvir in the HCV replication cycle.

In Vitro Efficacy

Samatasvir has demonstrated potent antiviral activity against a broad range of HCV genotypes
in in vitro replicon assays.[7]

Table 4: In Vitro Efficacy of Samatasvir against HCV
Genotypes

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b610673?utm_src=pdf-body-img
https://www.benchchem.com/product/b610673?utm_src=pdf-body
https://www.benchchem.com/product/b610673?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24867983/
https://www.benchchem.com/product/b610673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

HCV Genotype EC50 (pM)
Genotype la 41-6.2
Genotype 1b 2.4
Genotype 2a 21-24
Genotype 3a 17 -23
Genotype 4a 2-6
Genotype ba 18

Data sourced from Bilello et al., 2014.[7]

Experimental Protocols
HCV Replicon Assay (General Protocol)

The in vitro antiviral activity of Samatasvir is typically evaluated using a stable HCV replicon
cell-based assay. This assay measures the ability of a compound to inhibit HCV RNA
replication within human hepatoma cells. A general protocol for a luciferase-based HCV
genotype 1b replicon assay is outlined below.

1. Cell Culture and Reagents:

e Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon containing a
luciferase reporter gene are used.

o Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain
selection for the replicon.

2. Assay Procedure:
e Replicon cells are seeded into 96-well or 384-well plates at a predetermined density.

o Samatasvir is serially diluted in DMSO and then further diluted in cell culture medium before
being added to the cells. A range of concentrations is tested to determine the dose-response
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relationship.

Control wells include cells treated with vehicle (DMSO) only (negative control) and cells
treated with a known HCV inhibitor (positive control).

The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with
5% CO2.

. Data Analysis:

After the incubation period, the cells are lysed, and the luciferase activity is measured using
a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.

Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-
Glo) to ensure that the observed reduction in luciferase signal is due to specific antiviral
activity and not cellular toxicity.

The 50% effective concentration (EC50), which is the concentration of the drug that inhibits
50% of viral replication, is calculated by fitting the dose-response data to a four-parameter
logistic curve.
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Caption: General workflow for an HCV replicon assay to determine antiviral efficacy.

Synthesis of Samatasvir
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A detailed, step-by-step experimental protocol for the total synthesis of Samatasvir is not
readily available in the public domain. The synthesis is complex, involving multiple steps to
construct the intricate heterocyclic core and append the various side chains with the correct
stereochemistry. The synthesis would likely involve standard organic chemistry transformations
such as cross-coupling reactions, amide bond formations, and protecting group manipulations.

Conclusion

Samatasvir is a highly potent, orally bioavailable inhibitor of the HCV NS5A protein with a pan-
genotypic profile. Its chemical structure and favorable pharmacokinetic properties make it a
significant compound in the context of direct-acting antiviral therapies for Hepatitis C. The data
presented in this technical guide, including its chemical identifiers, physicochemical properties,
pharmacokinetic parameters, and in vitro efficacy, provide a comprehensive overview for
researchers and drug development professionals. Further investigation into its detailed
metabolic pathways and the public availability of its complete synthesis protocol would be
beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610673#chemical-structure-and-properties-of-
samatasvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24867983/
https://pubmed.ncbi.nlm.nih.gov/24867983/
https://www.benchchem.com/product/b610673#chemical-structure-and-properties-of-samatasvir
https://www.benchchem.com/product/b610673#chemical-structure-and-properties-of-samatasvir
https://www.benchchem.com/product/b610673#chemical-structure-and-properties-of-samatasvir
https://www.benchchem.com/product/b610673#chemical-structure-and-properties-of-samatasvir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610673?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

